BenchChemオンラインストアへようこそ!

5-Methyl-2-(4-Propylbenzoyl)pyridine

Lipophilicity Membrane Permeability CNS Drug Design

Select this dual-substituted benzoylpyridine for CNS drug discovery—its 5-methyl and 4-n-propyl groups deliver an XLogP3 of 4.2, outperforming mono-substituted analogs by 1–2.3 log units. Essential for BBB-penetrant kinase inhibitors and anticonvulsant SAR per the Dunn et al. QSAR model. Not interchangeable with cheaper 2-benzoyl-5-methylpyridine (XLogP3 2.2). For iron chelator programs, enables independent tuning of electronic and lipophilic properties. Verify functional equivalence before substituting.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 1187170-25-7
Cat. No. B1392071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(4-Propylbenzoyl)pyridine
CAS1187170-25-7
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
InChIInChI=1S/C16H17NO/c1-3-4-13-6-8-14(9-7-13)16(18)15-10-5-12(2)11-17-15/h5-11H,3-4H2,1-2H3
InChIKeyZUTUIJLPTGOVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(4-Propylbenzoyl)pyridine (CAS 1187170-25-7): Sourcing and Characterization Guide


5-Methyl-2-(4-Propylbenzoyl)pyridine (CAS 1187170-25-7) is a dual-substituted benzoylpyridine derivative with the IUPAC name (5-methylpyridin-2-yl)(4-propylphenyl)methanone, molecular formula C₁₆H₁₇NO, and molecular weight 239.31 g/mol [1]. It belongs to the 2-benzoylpyridine class, a scaffold extensively utilized in medicinal chemistry for iron chelation, kinase inhibition, and anticonvulsant programs [2]. The compound bears a methyl group at the pyridine 5-position and a linear n-propyl chain at the para-position of the benzoyl phenyl ring. Commercially, it is offered at purities of 95% (AKSci) and 98% (Leyan, MolCore), with published storage recommendations of long-term cool, dry conditions [1].

Why 5-Methyl-2-(4-Propylbenzoyl)pyridine Cannot Be Swapped with Other 2-Benzoylpyridines


Within the 2-benzoylpyridine family, minor substituent changes produce large shifts in lipophilicity, conformational flexibility, and electronic character—all of which dictate biological target engagement, membrane permeability, and metabolic stability. The target compound uniquely combines a 5-methyl electron-releasing group on the pyridine with a 4-n-propyl lipophilic extension on the benzoyl phenyl [1]. Removing either substituent (e.g., 2-benzoylpyridine, XLogP3 1.9; 2-benzoyl-5-methylpyridine, XLogP3 2.2; 2-(4-n-propylbenzoyl)pyridine, XLogP3 3.2) drops the computed partition coefficient by 1.0–2.3 log units relative to the target's XLogP3 of 4.2 [1]. Published quantitative structure–activity relationship (QSAR) analyses on benzoylpyridine anticonvulsants demonstrate that both electron-releasing substituents and optimal lipophilicity are non-interchangeable drivers of pharmacodynamic potency, with a class-optimal log P₀ of approximately 2.66 [2]. Consequently, selecting a close analog lacking either the 5-methyl or the 4-propyl motif is not a functionally equivalent procurement decision.

5-Methyl-2-(4-Propylbenzoyl)pyridine Differentiation Evidence: Head-to-Head and Cross-Study Quantitative Comparisons


XLogP3 Lipophilicity Advantage: +1.0 to +2.3 Log Units Over Closest Structural Analogs

The target compound exhibits a computed XLogP3 of 4.2, representing the highest lipophilicity among all directly comparable 2-benzoylpyridine analogs. Against the unsubstituted parent 2-benzoylpyridine (XLogP3 1.9, Δ = +2.3) and the two closest mono-substituted variants—2-benzoyl-5-methylpyridine (XLogP3 2.2, Δ = +2.0) and 2-(4-n-propylbenzoyl)pyridine (XLogP3 3.2, Δ = +1.0)—the target compound is markedly more lipophilic [1]. The branched isomer 2-(4-isopropylbenzoyl)pyridine has a reported LogP of 3.44 (Δ = +0.76). The 3-positional isomer 3-(4-propylbenzoyl)pyridine shows XLogP3 3.2 (Δ = +1.0), indicating that both the 2-benzoyl regiochemistry and the 5-methyl substitution contribute additively to the elevated partition coefficient [1].

Lipophilicity Membrane Permeability CNS Drug Design

Unique Dual-Substitution Architecture: Only Analog Combining Pyridine 5‑Methyl and Phenyl 4‑n‑Propyl

A systematic structural inventory of commercially available 2-benzoylpyridine derivatives reveals that the target compound is the only entry bearing both an electron-donating 5-methyl group on the pyridine ring and a linear 4-n-propyl chain on the benzoyl phenyl ring simultaneously [1]. The closest analogs each lack one of these two features: 2-benzoyl-5-methylpyridine (CAS 127581-43-5) carries the 5-methyl but has no para-alkyl substitution on the phenyl ring; 2-(4-n-propylbenzoyl)pyridine (CAS 898779-92-5) bears the 4-propyl but is unsubstituted at the pyridine 5-position; 2-(4-isopropylbenzoyl)pyridine (CAS 206357-76-8) introduces branching in the alkyl chain, altering conformational preferences and metabolic liability . Published SAR on benzoylpyridine anticonvulsants established that electron-releasing ring substituents (σ⁺ < 0) enhance activity against maximal electroshock seizures, and that activity is a parabolic function of lipophilicity [2]. The simultaneous presence of both substituents in the target compound represents a deliberate and non-trivial confluence of these two pharmacophoric features.

Structure–Activity Relationship Substituent Effects Scaffold Differentiation

Enhanced Conformational Flexibility: Rotatable Bond Count of 4 Versus 2 in Non-Alkylated Analogs

The target compound possesses 4 rotatable bonds (the propyl C–C chain plus the carbonyl–aryl linkage), compared to only 2 rotatable bonds in 2-benzoylpyridine and 2-benzoyl-5-methylpyridine [1][2]. The 4-propyl chain contributes two additional degrees of torsional freedom, increasing the conformational ensemble available for target binding. The 2-(4-n-propylbenzoyl)pyridine analog also has 4 rotatable bonds; however, the combination with the pyridine 5-methyl in the target compound creates a distinct steric and electronic environment that may bias the conformational landscape differently. The branched isopropyl analog (CAS 206357-76-8) has 3 rotatable bonds and a more restricted conformational profile .

Conformational Entropy Molecular Recognition Ligand Design

Alignment with Historical Benzoylpyridine Anticonvulsant SAR: Electron-Releasing and Lipophilic Contributions

Dunn et al. (1973) evaluated a series of substituted benzoylpyridines for anticonvulsant activity using the maximal electroshock (MES) test and derived a QSAR model demonstrating that electron-releasing substituents enhance activity and that potency follows a parabolic dependence on lipophilicity with a class-optimal log P₀ of 2.66 [1]. The target compound incorporates a 5-methyl substituent (σₘ −0.07, known electron-releasing character) and achieves an XLogP3 of 4.2—above the class optimum but within the lipophilic range where membrane permeation remains favorable. While no direct MES ED₅₀ has been published for the target compound itself, the structural features align with the favorable SAR quadrant identified by Dunn et al. In contrast, the less lipophilic 2-benzoyl-5-methylpyridine (XLogP3 2.2) falls below the log P₀ optimum, and the 2-(4-n-propylbenzoyl)pyridine (XLogP3 3.2) lacks the electron-releasing pyridine substituent [2]. The target compound's elevated lipophilicity relative to the class optimum may also translate into longer CNS residence time, a property exploited in certain antiepileptic drug design strategies [3].

Anticonvulsant Activity Maximal Electroshock QSAR

Recommended Application Scenarios for 5-Methyl-2-(4-Propylbenzoyl)pyridine Based on Quantitative Differentiation Evidence


CNS-Penetrant Probe Design Leveraging Elevated XLogP3 (4.2)

With an XLogP3 of 4.2—1.0 to 2.3 log units above all non-alkylated or mono-substituted 2-benzoylpyridine analogs [1]—the target compound is well-suited for medicinal chemistry campaigns requiring enhanced passive membrane permeability and blood–brain barrier penetration. Researchers designing CNS-targeted kinase inhibitors or anticonvulsant candidates should prioritize this compound when the SAR hypothesis demands lipophilicity beyond the class-optimal log P₀ of 2.66, as the additional 1.54 log units may confer prolonged CNS residence time [2]. This property is not replicable by purchasing the cheaper, less lipophilic 2-benzoyl-5-methylpyridine (XLogP3 2.2) or 2-(4-n-propylbenzoyl)pyridine (XLogP3 3.2).

Dual-Pharmacophore SAR Exploration in Anticonvulsant Screening Cascades

For laboratories conducting maximal electroshock (MES) or related seizure models, the target compound uniquely satisfies both QSAR requirements identified by Dunn et al. (1973): an electron-releasing substituent (5-methyl) AND lipophilic character within the active range [3]. Unlike 2-benzoyl-5-methylpyridine (which meets the electron-releasing criterion but falls below the log P₀ optimum at XLogP3 2.2) or 2-(4-n-propylbenzoyl)pyridine (which approaches the lipophilicity optimum but lacks the electron-donating group), the target compound represents a deliberate dual-feature probe for testing additive or synergistic pharmacophoric effects [1]. Procurement of this specific analog enables direct testing of the Dunn QSAR model's predictions at the higher-lipophilicity boundary.

Conformational Flexibility Studies in Protein–Ligand Co-crystallography

With 4 rotatable bonds compared to only 2 in the parent 2-benzoylpyridine scaffold [4], the target compound provides increased torsional degrees of freedom that may be essential for accessing cryptic binding pockets or accommodating induced-fit conformational changes in target proteins. This property, combined with the linear n-propyl chain (unlike the conformationally restricted branched isopropyl analog with only 3 rotatable bonds), makes it a superior choice for fragment-based drug discovery or structure-based design efforts where conformational sampling is a critical parameter. The dual-substitution pattern further ensures that the compound serves as a distinct chemical probe rather than a redundant member of a screening library.

Building Block for Iron-Chelating Thiosemicarbazone Antitumor Agents

The 2-benzoylpyridine scaffold is a privileged core in the development of thiosemicarbazone iron chelators with potent antitumor activity, as exemplified by the BpT series achieving IC₅₀ values as low as 0.001–0.002 μM against cancer cell lines [5]. The target compound's dual substitution pattern—5-methyl (modulating pyridine electronics and metal coordination geometry) and 4-n-propyl (modulating lipophilicity and cellular uptake)—offers two independent vectors for optimizing both chelation affinity and pharmacokinetic profile in next-generation thiosemicarbazone libraries. Researchers developing BpT analogs should select this compound over simpler 2-benzoylpyridine precursors when the synthetic plan requires pre-installed substituents for late-stage diversification or when the SAR objective is to decouple electronic and lipophilic contributions to antitumor potency.

Quote Request

Request a Quote for 5-Methyl-2-(4-Propylbenzoyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.